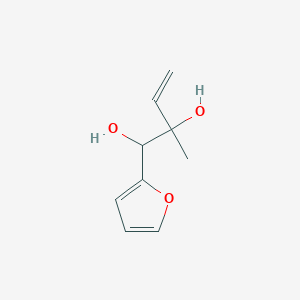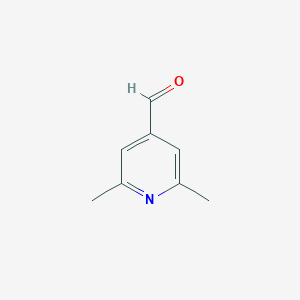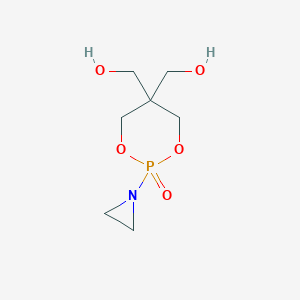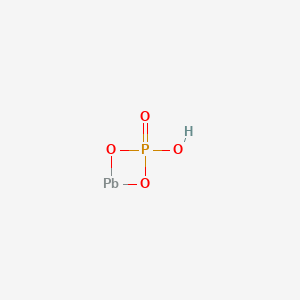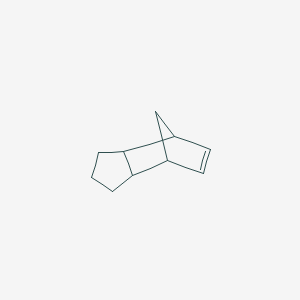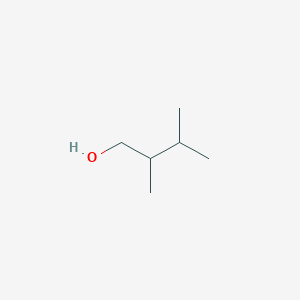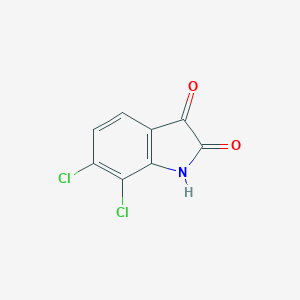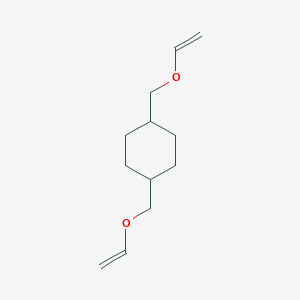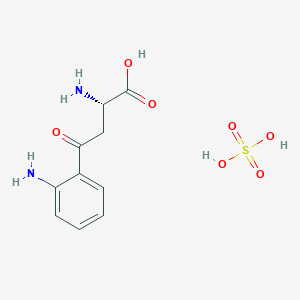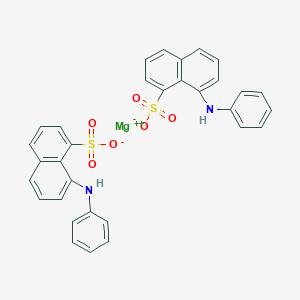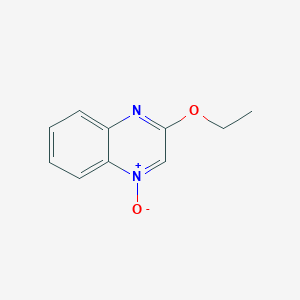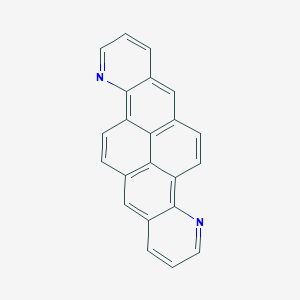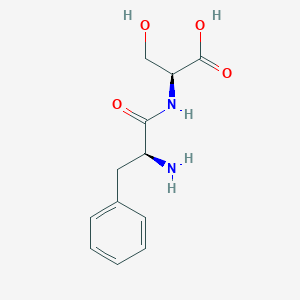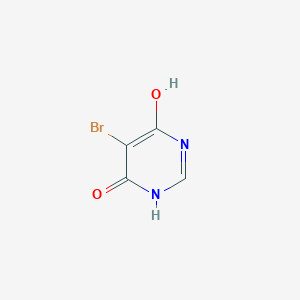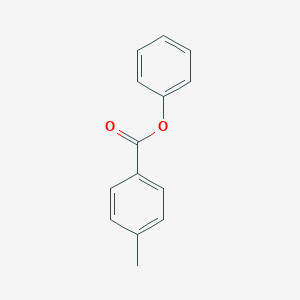
Phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-methylbenzoate, also known as p-methylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in the chemical industry for its unique properties, including its ability to act as a UV absorber and as a flavoring agent. In
Wirkmechanismus
The mechanism of action of Phenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a UV absorber by absorbing UV radiation and converting it into heat. It has also been suggested that it may act as a flavoring agent by binding to taste receptors in the mouth.
Biochemische Und Physiologische Effekte
Phenyl 4-methylbenzoate has been shown to have no significant biochemical or physiological effects in humans. However, it has been suggested that it may have potential applications in drug delivery due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 4-methylbenzoate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. However, it has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Phenyl 4-methylbenzoate. One potential area of research is its use as a drug delivery system. Additionally, its potential applications in the food industry as a flavoring agent could be further explored. Finally, its mechanism of action could be further studied to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, Phenyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been shown to have no significant biochemical or physiological effects in humans, but its unique properties make it a promising candidate for future research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a UV absorber in sunscreen and as a flavoring agent in the food industry. Additionally, it has been studied for its potential use as a drug delivery system due to its unique properties.
Eigenschaften
CAS-Nummer |
1900-85-2 |
|---|---|
Produktname |
Phenyl 4-methylbenzoate |
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
phenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
WOHDXQQIBRMRFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Andere CAS-Nummern |
1900-85-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

